N-(5-chloro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a pyrimidine-thioacetamide derivative characterized by a 5-chloro-2-methylphenyl group attached via an acetamide linker to a 2-methyl-6-(pyridin-2-yl)pyrimidin-4-ylthio scaffold. The substitution pattern (5-chloro-2-methylphenyl vs. 3,4-dimethoxyphenyl) is critical in modulating physicochemical properties, target interactions, and pharmacokinetic profiles.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c1-12-6-7-14(20)9-16(12)24-18(25)11-26-19-10-17(22-13(2)23-19)15-5-3-4-8-21-15/h3-10H,11H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQJVQQQTJRWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a compound with significant potential in the field of medicinal chemistry, particularly for its anticancer and anticonvulsant properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C19H17ClN4OS
- Molecular Weight : 384.9 g/mol
- CAS Number : 1251606-07-1
This compound exhibits its biological activity primarily through:
- Inhibition of Specific Enzymes : The compound has shown potential in inhibiting certain protein kinases and enzymes involved in cancer progression.
- Modulation of Cell Signaling Pathways : It may interfere with pathways such as EGFR and IL-6 signaling, which are crucial in cancer biology.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects in the following cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver cancer) | 1.18 ± 0.14 | |
| MCF7 (Breast cancer) | 0.67 | |
| PC-3 (Prostate cancer) | 0.80 | |
| HCT116 (Colon cancer) | 0.87 |
These values indicate that the compound is more potent than standard treatments like staurosporine.
Anticonvulsant Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit anticonvulsant effects. Molecular docking studies indicated a favorable binding affinity to targets associated with seizure disorders, suggesting potential for further development as an anticonvulsant medication .
Case Studies and Research Findings
- In Vitro Studies : In a study assessing the anticancer effects of various compounds, this compound was included among several synthesized derivatives. It showed promising results against multiple cancer cell lines, indicating its broad-spectrum activity .
- Molecular Docking Studies : Research involving molecular docking simulations revealed that this compound binds effectively to target proteins implicated in tumor growth and survival, further supporting its potential as an anticancer agent .
- Pharmacological Evaluations : In vivo pharmacological evaluations have been conducted to assess safety and efficacy profiles, indicating that the compound has a favorable therapeutic index compared to existing treatments .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that thioacetamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion may similarly possess these properties due to its structural features related to pyrimidine and thio groups, which are known to enhance biological activity against cancer cells.
Antimicrobial Activity
Compounds containing thio groups have been reported to show promising antimicrobial activity. For example, derivatives of acetamides have been tested against various bacterial strains and fungi, demonstrating effective inhibition. The potential of N-(5-chloro-2-methylphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide in this area warrants further investigation through in vitro studies to confirm its efficacy against specific pathogens.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of similar thioacetamide derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis. While the specific compound was not tested directly, its structural analogs showed promise as potential anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of thioacetamide derivatives were synthesized and evaluated for their antimicrobial properties. The study found that certain compounds exhibited strong activity against Gram-positive and Gram-negative bacteria, suggesting that the thio group plays a crucial role in enhancing antimicrobial efficacy .
Future Research Directions
Given the preliminary findings surrounding similar compounds, future research should focus on:
- In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the anticancer and antimicrobial properties of this compound.
- Mechanistic Studies : Investigating the mechanisms of action at the molecular level to understand how this compound interacts with biological targets.
- Structure-Activity Relationship (SAR) : Analyzing variations in structure to optimize potency and selectivity for desired biological activities.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and pharmacological differences between the target compound and its analogs:
Pharmacokinetic and ADMET Profiles
- Epirimil: Demonstrated favorable ADMET properties in silico, including high predicted oral bioavailability, blood-brain barrier permeability, and compliance with Lipinski’s rules .
- Chlorine’s electron-withdrawing effect could alter binding to targets like NMDA receptors .
Research Findings and Mechanistic Insights
Anticonvulsant Efficacy
- Epirimil: 100% seizure prevention in PTZ-induced and MES-induced models . Multifactorial mechanism: Inhibits GABA-aminotransferase (reducing GABA catabolism) and antagonizes glutamate receptors (NMDA/AMPA), balancing excitatory/inhibitory signaling .
- Target Compound : The chloro substituent may enhance NMDA receptor antagonism due to increased electronegativity, but reduced methoxy groups could diminish GABA-AT affinity compared to Epirimil.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
